1,3,6-Heptatriene

Organometallic Chemistry Stereoselective Cyclization Zirconacyclopentane Formation

1,3,6-Heptatriene (CAS 1002-27-3) is a C7 conjugated hydrocarbon belonging to the alkatriene class, characterized by a 1,3-diene unit conjugated with a non-conjugated terminal vinyl group. This structural motif confers a hybrid reactivity profile: the conjugated diene segment participates in Diels-Alder and pericyclic reactions, while the isolated terminal double bond offers an independent site for selective functionalization or polymerization.

Molecular Formula C7H10
Molecular Weight 94.15 g/mol
CAS No. 1002-27-3
Cat. No. B091130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Heptatriene
CAS1002-27-3
Molecular FormulaC7H10
Molecular Weight94.15 g/mol
Structural Identifiers
SMILESC=CCC=CC=C
InChIInChI=1S/C7H10/c1-3-5-7-6-4-2/h3-5,7H,1-2,6H2/b7-5+
InChIKeyCXHZYOISZDAYCU-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Heptatriene (CAS 1002-27-3): Chemical Identity, Triene Classification, and Core Physicochemical Baseline for Procurement Evaluation


1,3,6-Heptatriene (CAS 1002-27-3) is a C7 conjugated hydrocarbon belonging to the alkatriene class, characterized by a 1,3-diene unit conjugated with a non-conjugated terminal vinyl group [1]. This structural motif confers a hybrid reactivity profile: the conjugated diene segment participates in Diels-Alder and pericyclic reactions, while the isolated terminal double bond offers an independent site for selective functionalization or polymerization. Its molecular formula is C7H10, with a molecular weight of 94.15 Da, a predicted boiling point of 101.2 °C at 760 mmHg, and a predicted density of 0.736 g/cm³ . Unlike fully conjugated trienes such as 1,3,5-heptatriene, the interrupted conjugation in 1,3,6-heptatriene results in distinct electronic absorption characteristics and differential reactivity in cycloaddition and electrocyclic processes, making isomer identity a critical procurement specification rather than a trivial structural variation.

Why Generic Heptatriene Substitution Fails: Isomer-Dependent Reactivity and the Procurement Risk of Unverified Triene Identity for 1,3,6-Heptatriene (CAS 1002-27-3)


Heptatrienes sharing the molecular formula C7H10 cannot be treated as interchangeable commodities because the position and conjugation pattern of the double bonds fundamentally alter reaction outcomes. For 1,3,6-heptatriene, the non-conjugated terminal vinyl group enables a unique zirconocene-mediated cyclization pathway yielding dimethylcyclopentene derivatives with a trans:cis ratio of approximately 5:1 after 1-hour hydrolysis, a stereochemical outcome distinct from that observed with 1,6-heptadiene (trans:cis ~20:1) or 1,7-octadiene (trans:cis ~1:5) under identical conditions [1]. Furthermore, the atmospheric oxidation half-life and ozone reactivity of 1,3,6-heptatriene differ from its fully conjugated isomer 1,3,5-heptatriene due to the presence of the isolated double bond . Generic triene procurement without explicit verification of the 1,3,6-substitution pattern therefore introduces significant risk of altered stereochemical course, divergent reaction kinetics, and unexpected product distributions in both research synthesis and industrial polymerization processes.

1,3,6-Heptatriene (CAS 1002-27-3) Product-Specific Quantitative Differentiation Evidence: Comparator-Anchored Reactivity, Stereoselectivity, and Physicochemical Data for Informed Procurement


Zirconocene-Mediated Cyclization Stereoselectivity: 1,3,6-Heptatriene vs. 1,6-Heptadiene and 1,7-Octadiene

In zirconocene-mediated cyclization with Cp₂ZrBu₂ (Negishi reagent), 1,3,6-heptatriene yields a trans:cis dimethylcyclopentene ratio of approximately 5:1 after 1 hour of reaction followed by hydrolysis [1]. Under the same reagent and conditions, 1,6-heptadiene gives a trans:cis ratio of ca. 20:1, while 1,7-octadiene shows reversed stereoselectivity with a trans:cis ratio of ca. 1:5 [1]. This demonstrates that 1,3,6-heptatriene occupies a distinct intermediate stereochemical position among related dienes and trienes, providing access to trans-enriched dimethylcyclopentenes that cannot be obtained with equivalent selectivity from 1,7-octadiene nor with equivalent cis accessibility from 1,6-heptadiene. Prolonged stirring (48 h) uniquely isomerizes the 1,3,6-heptatriene-derived zirconacyclopentane to the cis isomer with high selectivity, a feature not reported for 1,6-heptadiene or 1,7-octadiene under the same protocol [1].

Organometallic Chemistry Stereoselective Cyclization Zirconacyclopentane Formation

Ozone Reactivity and Atmospheric Half-Life: 1,3,6-Heptatriene vs. Representative Conjugated Trienes and Dienes

The predicted overall ozone reaction rate constant for 1,3,6-heptatriene is 6.46 × 10⁻¹⁷ cm³/molecule·s, yielding an atmospheric half-life of 0.177 days (4.26 hours) at an ozone concentration of 7 × 10¹¹ mol/cm³ . The overall hydroxyl radical reaction rate constant is 1.32 × 10⁻¹⁰ cm³/molecule·s, corresponding to a half-life of 0.081 days (0.97 hours) . This ozone reactivity reflects the combined contribution of the conjugated diene system and the isolated terminal double bond. By contrast, the fully conjugated 1,3,5-heptatriene exhibits different ozone and OH radical kinetics due to the absence of an electronically decoupled double bond, though direct experimental comparison data remain limited in the open literature. The predicted rate constants place 1,3,6-heptatriene among the more reactive volatile hydrocarbons toward atmospheric oxidants, with implications for both environmental fate assessment and the design of ozonolysis-based synthetic transformations .

Atmospheric Chemistry Ozonolysis Kinetics Environmental Fate

Boiling Point Differentiation: 1,3,6-Heptatriene vs. 1,3,5-Heptatriene and 1,2,6-Heptatriene Isomers

The predicted boiling point of 1,3,6-heptatriene is 101.2 °C at 760 mmHg , compared to 1,3,5-heptatriene at 105.7 °C (estimated) and 1,2,6-heptatriene at 99.1 °C [1]. The approximately 4.5 °C boiling point difference between 1,3,6-heptatriene and its fully conjugated isomer 1,3,5-heptatriene is sufficient for distillation-based separation and serves as a practical quality control parameter for verifying isomer identity upon receipt. The vapor pressure at 25 °C is predicted to be 40.9 mmHg , higher than that of 1,3,5-heptatriene (24.5 mmHg for the (3Z,5Z) isomer ), reflecting the lower molecular symmetry and reduced polarizability of the non-conjugated system. These physicochemical differences, while modest, are analytically meaningful when combined with refractive index and spectroscopic identification for isomer confirmation.

Physicochemical Characterization Isomer Separation Quality Control

Photochemical Electrocyclic Ring-Opening: 1,3,6-Heptatriene as a Mechanistic Probe and Synthetic Intermediate in 2-Norcarene Photolysis

Direct photolysis of bicyclo[4.1.0]hept-2-ene (2-norcarene) with monochromatic 6.7-eV radiation (185–230 nm) produces cis-1,3,6-heptatriene as the major product, arising from a formal conrotatory electrocyclic ring-opening analogous to the well-known 1,3-cyclohexadiene → 1,3,5-hexatriene interconversion [1]. Deuterium labeling studies confirm the electrocyclic mechanism [1]. This photochemical generation of 1,3,6-heptatriene is stereospecific, yielding the cis isomer selectively, in contrast to the thermal reactions of 1,3,6-heptatriene derivatives which often produce mixtures. The unique ability of the 1,3,6-heptatriene framework to serve as the photoproduct of a bicyclo[4.1.0]hept-2-ene ring-opening distinguishes it from 1,3,5-heptatriene, which arises from cyclohexadiene ring-opening via a different structural manifold, and from 1,6-heptadiene, which lacks the requisite conjugation for this electrocyclic pathway. Toluene-sensitized photolysis yields both cis-1,3,6-heptatriene and bicyclo[3.2.0]hept-2-ene via a common biradical intermediate, further demonstrating the compound's role as a mechanistic branching point in photochemical reaction networks [1].

Photochemistry Electrocyclic Reactions Mechanistic Studies

Copolymerization Utility: 1,3,6-Heptatriene Derivatives as Comonomers in Ethylene-Propylene Elastomers

Patent literature demonstrates that 3-ethyl-1,3,6-heptatriene, a derivative of 1,3,6-heptatriene, functions effectively as a termonomer in ethylene-propylene-diene monomer (EPDM) elastomer formulations at incorporation levels of 0.1–20 mol%, with optimal results at 0.5–2 mol% [1]. The resulting interpolymers exhibit sulfur-vulcanizable characteristics with iodine numbers ranging from 2 to 35 (preferably 5–25), indicating controlled unsaturation for crosslinking [1]. This differentiates the 1,3,6-heptatriene scaffold from simpler dienes such as 1,4-hexadiene or dicyclopentadiene traditionally used in EPDM production: the 1,3,6-substitution pattern introduces both a conjugated diene segment for polymerization and a pendant vinyl group for post-polymerization functionalization or crosslinking. The parent 1,3,6-heptatriene, while more volatile and less commonly used directly than its 3-ethyl derivative, shares the same differential reactivity profile that enables this dual-function comonomer behavior.

Polymer Chemistry Elastomer Synthesis Copolymerization

Evidence-Backed Application Scenarios for 1,3,6-Heptatriene (CAS 1002-27-3): Where Procurement of This Specific Isomer Is Scientifically Justified


Stereoselective Zirconocene-Mediated Synthesis of Dimethylcyclopentene Derivatives

Based on the direct head-to-head comparison in Section 3, investigators requiring trans-enriched dimethylcyclopentenes (trans:cis ≈ 5:1) should procure 1,3,6-heptatriene rather than 1,6-heptadiene or 1,7-octadiene. The unique time-dependent isomerization (48 h stirring converts the zirconacyclopentane to cis with high selectivity) further enables access to both stereoisomers from a single triene precursor [1]. This dual stereochemical control is not achievable with alternative dienes or trienes under the same Cp₂ZrBu₂ protocol, making 1,3,6-heptatriene the only viable starting material for this specific stereodivergent synthetic strategy.

Photochemical Mechanistic Studies of Electrocyclic Ring-Opening Reactions

For research groups investigating the photochemistry of bicyclo[4.1.0]hept-2-ene (2-norcarene) or related cyclopropane-fused systems, 1,3,6-heptatriene is the definitive authentic standard for identifying and quantifying the cis-1,3,6-heptatriene photoproduct. The JACS photochemical study [2] provides the mechanistic framework (conrotatory electrocyclic ring-opening confirmed by deuterium labeling) and establishes this compound as the major photoproduct. Procurement of 1,3,5-heptatriene or 1,6-heptadiene cannot substitute for this purpose, as neither arises from the same photochemical manifold.

Ozonolysis Reactivity Benchmarking and Environmental Fate Assessment

Environmental chemists and atmospheric modelers requiring a well-characterized C7 triene with quantifiable ozone reactivity (kO₃ = 6.46 × 10⁻¹⁷ cm³/molecule·s) and hydroxyl radical reactivity (kOH = 1.32 × 10⁻¹⁰ cm³/molecule·s) for comparative oxidation studies should select 1,3,6-heptatriene . The predicted half-lives (ozone: 0.177 days; OH: 0.081 days) provide a computational benchmark for evaluating the atmospheric persistence of volatile hydrocarbons with mixed conjugated/non-conjugated double bond topology.

Specialty EPDM Elastomer Development Using 1,3,6-Heptatriene-Derived Comonomers

Industrial polymer research groups developing sulfur-vulcanizable ethylene-propylene elastomers with differentiated crosslinking architectures should consider 1,3,6-heptatriene or its 3-ethyl derivative as termonomer candidates. Patent evidence [3] demonstrates successful incorporation at 0.5–2 mol% with iodine numbers of 5–25, yielding vulcanizable elastomers. The structural advantage of the 1,3,6-heptatriene scaffold—combining a conjugated diene for Ziegler-Natta copolymerization with a pendant vinyl group for subsequent crosslinking—differentiates it from conventional termonomers such as 1,4-hexadiene and provides a basis for developing elastomers with distinct cure profiles.

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